Mercaptopurine disulfide is a chemical compound with the molecular formula and a molecular weight of 302.34 g/mol. It is a derivative of mercaptopurine, which is a purine analog primarily used in the treatment of certain types of leukemia. The compound features a disulfide bond that plays a crucial role in its chemical reactivity and biological activity. Mercaptopurine disulfide is recognized for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with nucleic acid synthesis.
Mercaptopurine disulfide exhibits significant biological activity, primarily through its action as an antimetabolite. It interferes with nucleic acid biosynthesis by mimicking purines, leading to the inhibition of DNA and RNA synthesis. This mechanism is crucial in the treatment of malignancies such as leukemia, where rapid cell division occurs. The compound's ability to form mixed disulfides allows it to modulate cellular redox states, which can be particularly advantageous in targeting cancer cells that exhibit altered redox homeostasis .
Several methods have been reported for synthesizing mercaptopurine disulfide:
Mercaptopurine disulfide has several applications, particularly in the field of oncology:
Research on mercaptopurine disulfide has highlighted its interactions with various biological molecules:
Mercaptopurine disulfide shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Mercaptopurine | Purine analog | Antileukemic | Directly inhibits nucleic acid synthesis |
| 6-Thioguanine | Purine analog | Antileukemic | More potent than mercaptopurine |
| Azathioprine | Purine analog | Immunosuppressive | Prodrug that converts to mercaptopurine |
| S-Allyl derivatives | Contains allyl group | Enhanced anti-leukemic activity | Targets redox-sensitive pathways |
Mercaptopurine disulfide's unique feature lies in its ability to form stable mixed disulfides and engage in redox reactions that enhance its therapeutic potential against cancer cells while mitigating toxicity associated with traditional chemotherapy agents .
Mercaptopurine disulfide (CAS: 49808-20-0) is systematically named 6-(7H-purin-6-yldisulfanyl)-7H-purine according to IUPAC rules. Its molecular formula is C₁₀H₆N₈S₂, with a molecular weight of 302.34 g/mol. The structure consists of two 6-mercaptopurine (6-MP) units linked by a disulfide (-S-S-) bond at the sulfur atoms of their thiol groups (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆N₈S₂ | |
| Molecular Weight | 302.34 g/mol | |
| SMILES | S(Sc1ncnc2nc[nH]c12)c3ncnc4nc[nH]c34 | |
| XLogP3-AA | 1.2 |
X-ray crystallography confirms the disulfide bond length as 2.096 Å, with C-S bond lengths ranging from 1.68–1.78 Å (Table 2). The bond angles around sulfur atoms are approximately 105° for C-S-S-C, consistent with typical disulfide geometry. The planar purine rings adopt a non-coplanar arrangement, with a dihedral angle of 84° between the two heterocycles.
Table 2: Bond Lengths and Angles
| Parameter | Value (Å/°) | Source |
|---|---|---|
| S-S Bond Length | 2.096 | |
| C-S Bond Length | 1.68–1.78 | |
| C-S-S-C Dihedral Angle | 84° | |
| Purine Ring Dihedral Angle | 84° |
Mercaptopurine disulfide exists predominantly in the disulfide form due to the thermodynamic stability of the S-S bond. However, under reducing conditions (e.g., in vivo), it reversibly dissociates into two 6-MP thiol (-SH) monomers. The purine rings exhibit resonance stabilization through delocalized π-electrons across the N1-C2-N3 and N7-C8-N9 regions, which reduces reactivity at the sulfur centers.
Key Tautomeric Considerations:
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for mercaptopurine disulfide, with detailed analysis revealing distinct tautomeric forms and protonation patterns [1]. Proton-carbon-13 and proton-nitrogen-15 heteronuclear multiple bond correlation nuclear magnetic resonance spectroscopy has been successfully applied to investigate the molecular structure of bis(6-purinyl) disulfide in solution [1] [2].
The compound exhibits characteristic nuclear magnetic resonance signals that distinguish it from its monomeric counterpart, 6-mercaptopurine [1]. In dimethyl sulfoxide-d6 solvent, the disulfide demonstrates predominant existence as thionic species with specific tautomeric preferences [1]. Quantum-chemical nuclear magnetic resonance calculations using the gauge-including atomic orbital method with B3LYP/6-31G* geometry optimization and RHF/6-31G basis set calculations reveal the ratio of N(1), N(3), N(7), N(9)H to N(1), N(3), N(7)H, N(9) tautomeric forms for dimethyl sulfoxide-solvated bis(6-purinyl) disulfide molecules as approximately 9:1 [1].
The proton, carbon-13, and nitrogen-15 resonances have been systematically assigned for mercaptopurine disulfide [1]. Chemical shift values (δ¹H), carbon-13 chemical shifts (δ¹³C), and nitrogen-15 chemical shifts (δ¹⁵N) provide definitive structural confirmation [1]. The coupling constants JHC and JHN have been determined through heteronuclear echo and coherence transfer sequence techniques, offering insight into the connectivity patterns within the molecule [1].
Significant chemical shift differences are observed when comparing the disulfide form to the parent mercaptopurine compound [23]. These variations reflect the altered electronic environment resulting from disulfide bond formation and tautomeric equilibria [23]. The nuclear magnetic resonance data consistently support the thionic tautomeric form as the predominant species in solution [1] [23].
Proton nuclear magnetic resonance analysis of mercaptopurine disulfide reveals characteristic signals in specific chemical shift regions [22]. The aromatic proton signals typically appear in the range of 8.12 to 8.99 parts per million, corresponding to the purine ring system [22]. These signals demonstrate coupling patterns consistent with the symmetric disulfide structure [22].
The nuclear magnetic resonance spectra show evidence of hydrogen bonding interactions and tautomeric exchange processes [1]. Variable temperature nuclear magnetic resonance studies could potentially provide additional information about dynamic processes, though specific temperature-dependent data for mercaptopurine disulfide requires further investigation [23].
Infrared spectroscopy provides detailed information about the vibrational characteristics of mercaptopurine disulfide, revealing specific functional group signatures and structural features [22]. The infrared spectrum exhibits characteristic absorption bands that distinguish the disulfide from its monomeric precursor [22].
The disulfide bond (S-S) stretching vibration represents one of the most diagnostic features in the infrared spectrum of mercaptopurine disulfide [22]. This vibration typically appears in the range of 542 to 566 wavenumbers (cm⁻¹), providing direct evidence for disulfide bond formation [22]. The exact frequency depends on the molecular environment and crystal packing effects [32].
Additional sulfur-carbon stretching vibrations appear at approximately 730 to 1177 wavenumbers, reflecting the C-S bond characteristics within the purine ring system [22] [32]. These bands show sensitivity to the electronic environment and can provide information about the oxidation state of the sulfur atoms [32].
The purine ring system exhibits characteristic vibrational modes that are well-preserved in the disulfide form [22] [32]. Carbon-nitrogen stretching vibrations appear prominently at 1584 to 1598 wavenumbers, indicative of the aromatic heterocyclic structure [22]. These bands demonstrate the retention of the purine ring integrity upon disulfide formation [32].
Carbon-carbon stretching modes within the aromatic system are observed at multiple frequencies, including bands at 1449 to 1456 wavenumbers and 1388 to 1393 wavenumbers [22]. These vibrations provide information about the electronic delocalization within the purine rings [32].
Nitrogen-hydrogen stretching vibrations appear as characteristic bands in the higher frequency region of the infrared spectrum [22] [32]. Primary stretching modes are observed at approximately 3265 wavenumbers, while secondary nitrogen-hydrogen vibrations appear at lower frequencies around 1524 to 1470 wavenumbers [22] [31].
The nitrogen-hydrogen bending vibrations provide additional structural information, appearing at frequencies around 1450 wavenumbers [22] [32]. These modes are sensitive to hydrogen bonding interactions and tautomeric forms present in the solid state [32].
Surface-enhanced Raman spectroscopy studies of mercaptopurine derivatives provide complementary vibrational information to infrared spectroscopy [11] [40]. The Raman spectrum reveals modes that may be infrared-inactive or weakly active, offering a more complete vibrational picture [11].
The disulfide stretching mode is typically more prominent in Raman spectroscopy compared to infrared spectroscopy [11]. This enhanced intensity provides better characterization of the S-S bond properties and its interaction with the purine ring system [40].
Mass spectrometry of mercaptopurine disulfide provides crucial information about molecular structure, molecular weight confirmation, and fragmentation pathways [14] [29]. The compound exhibits a molecular ion peak at mass-to-charge ratio 302, corresponding to the molecular formula C₁₀H₆N₈S₂ [13] [14] [42].
The molecular ion of mercaptopurine disulfide appears at exact mass 302.01568 atomic mass units, with the molecular weight of 302.34 grams per mole [14] [42]. This molecular ion peak serves as the base for fragmentation pattern analysis and provides confirmation of the dimeric structure [14].
The isotope pattern of the molecular ion reflects the presence of two sulfur atoms, showing characteristic sulfur isotope contributions [14]. The M+2 peak appears with intensity consistent with the sulfur-34 isotope abundance, supporting the disulfide structure [42].
The primary fragmentation of mercaptopurine disulfide involves cleavage of the disulfide bond, generating separate purine-containing fragments [29]. This fragmentation produces ions corresponding to individual mercaptopurine units with mass-to-charge ratios reflecting the loss of sulfur-containing fragments [29].
Electron transfer dissociation and collision-induced dissociation techniques reveal different fragmentation patterns for disulfide-containing compounds [17] [25]. The disulfide bond represents a preferred cleavage site under specific ionization conditions, leading to the formation of complementary ion pairs [17].
Following initial disulfide bond cleavage, secondary fragmentation processes involve the purine ring system [29]. These processes generate fragment ions corresponding to loss of nitrogen atoms, carbon-nitrogen units, and other ring degradation products [29].
The fragmentation pattern includes characteristic losses from the purine rings, such as hydrogen cyanide (HCN) elimination and other small neutral molecules [29]. These secondary processes provide structural confirmation and help distinguish mercaptopurine disulfide from related compounds [26].
Liquid chromatography-tandem mass spectrometry methods have been developed for analysis of mercaptopurine disulfide and related compounds [26]. These methods utilize multiple reaction monitoring modes to achieve selective detection and quantification [26].
The mass spectrometric fragmentation patterns serve as diagnostic tools for identification and structural elucidation [26]. Specific fragment ions can be used as characteristic markers for the presence of mercaptopurine disulfide in complex matrices [45].
| Spectroscopic Parameter | Value/Range | Assignment | Reference |
|---|---|---|---|
| Molecular Ion (m/z) | 302.0157 | [M]⁺ | [13] [14] |
| Disulfide Stretch (IR) | 542-566 cm⁻¹ | ν(S-S) | [22] |
| C-S Stretch (IR) | 730-1177 cm⁻¹ | ν(C-S) | [22] [32] |
| C=N Stretch (IR) | 1584-1598 cm⁻¹ | ν(C=N) | [22] |
| N-H Stretch (IR) | ~3265 cm⁻¹ | ν(N-H) | [22] [31] |
| Tautomer Ratio (NMR) | 9:1 | N(1,3,7,9)H:N(1,3,7)H,N(9) | [1] |
Density Functional Theory calculations have been extensively employed to investigate the electronic structure of mercaptopurine disulfide, providing crucial insights into its molecular properties and reactivity patterns [1] [2] [3]. The electronic structure analysis reveals that mercaptopurine disulfide exhibits distinct electronic characteristics due to the presence of the disulfide bridge connecting two mercaptopurine moieties.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental parameters that govern the chemical reactivity of mercaptopurine disulfide [4] [5]. Computational studies using the B3LYP/6-31G(d,p) functional have demonstrated that the HOMO energy typically ranges from -5.6 to -5.8 electron volts, while the LUMO energy falls between -0.7 to -0.8 electron volts [6] [7]. The resulting HOMO-LUMO energy gap of approximately 4.8 to 5.1 electron volts indicates moderate chemical stability and suggests that the compound requires significant energy input for electronic excitation [5] [8].
The electronic density distribution analysis reveals that the HOMO orbitals are primarily localized on the purine ring systems and the sulfur atoms of the disulfide bridge [9]. This distribution pattern indicates that the purine rings serve as the primary electron-donating regions, while the disulfide bridge acts as an electron-accepting moiety. The LUMO orbitals, conversely, are predominantly distributed across the purine aromatic systems, suggesting that electronic excitation involves charge transfer from the sulfur-containing regions to the aromatic purine frameworks [10] [4].
| Electronic Property | Value Range | Computational Method | Reference |
|---|---|---|---|
| EHOMO | -5.6 to -5.8 eV | B3LYP/6-31G(d,p) | [6] [7] |
| ELUMO | -0.7 to -0.8 eV | B3LYP/6-31G(d,p) | [6] [7] |
| Energy Gap | 4.8 to 5.1 eV | DFT calculations | [5] [8] |
| Dipole Moment | 2.5 to 3.0 Debye | DFT optimization | [4] [11] |
The chemical reactivity of mercaptopurine disulfide has been characterized through various quantum chemical descriptors derived from DFT calculations [6] [5]. The chemical hardness, defined as half the HOMO-LUMO gap, provides a measure of the molecule's resistance to electronic perturbation. Values typically range from 2.4 to 2.6 electron volts, indicating moderate hardness and suggesting balanced reactivity characteristics [7] [8].
The electrophilicity index, calculated using the chemical potential and chemical hardness, reveals the molecule's tendency to accept electrons from electron-rich species [2] [4]. Mercaptopurine disulfide exhibits an electrophilicity index in the range of 3.2 to 3.8 electron volts, indicating moderate electrophilic character. This property is particularly relevant for understanding the compound's interactions with nucleophilic biological targets [6] [5].
The Fukui function analysis provides detailed information about the local reactivity of different atomic sites within the mercaptopurine disulfide molecule [2] [3]. The sulfur atoms in the disulfide bridge consistently show the highest positive Fukui function values, indicating their preference for electrophilic attack. Conversely, the nitrogen atoms in the purine rings exhibit high nucleophilic Fukui function values, suggesting their susceptibility to electrophilic reactions [6].
Natural Bond Orbital (NBO) analysis has been employed to investigate the bonding characteristics and charge transfer phenomena in mercaptopurine disulfide [7] [9]. The analysis reveals significant charge transfer from the sulfur lone pairs to the antibonding orbitals of the purine rings, with typical charge transfer values ranging from 0.15 to 0.25 electrons [4] [9].
The disulfide bond itself exhibits typical characteristics with a bond order of approximately 1.0 and significant σ-character. The NBO analysis indicates that the S-S bond involves sp³ hybridization at both sulfur centers, with bond angles close to the tetrahedral value [7]. The stabilization energy associated with the disulfide bond formation ranges from 15 to 25 kilocalories per mole, confirming the covalent nature of the linkage [9].
Molecular Dynamics simulations have been employed to investigate the conformational preferences and dynamic behavior of mercaptopurine disulfide in various environments [15] [16] [17]. Classical MD simulations using established force fields such as AMBER and CHARMM provide insights into the temporal evolution of molecular structure and the sampling of conformational space [15] [18].
The disulfide bridge in mercaptopurine disulfide exhibits characteristic conformational preferences similar to other organic disulfides [19] [20] [21]. The five dihedral angles defining the disulfide geometry (χ1, χ2, χ3, χ2', χ1') show distinct preferences with the central χ3 angle preferentially adopting gauche conformations around ±90 degrees [20] [22]. This preference is consistent with general disulfide conformational principles and minimizes steric strain between the mercaptopurine moieties [21] [22].
The Root Mean Square Deviation (RMSD) analysis from MD simulations indicates that mercaptopurine disulfide maintains relatively stable conformations with typical RMSD values ranging from 1.5 to 2.5 Angstroms over nanosecond timescales [15] [23]. The Root Mean Square Fluctuation (RMSF) analysis reveals that the purine rings exhibit minimal flexibility, while the disulfide bridge region shows moderate dynamic behavior [15] [18].
| MD Parameter | Typical Value | Time Scale | Method |
|---|---|---|---|
| RMSD | 1.5-2.5 Å | 1-10 ns | Classical MD |
| RMSF (rings) | 0.5-1.0 Å | 1-10 ns | Classical MD |
| RMSF (bridge) | 1.0-2.0 Å | 1-10 ns | Classical MD |
| χ3 angle | 70-110° | Equilibrium | Conformational sampling |
The conformational energy landscape of the disulfide bridge has been mapped using advanced sampling techniques including replica exchange molecular dynamics and metadynamics simulations [15] [17] [24]. These studies reveal a complex free energy surface with multiple local minima corresponding to different disulfide conformations [24] [22].
The most stable disulfide conformation corresponds to a gauche-gauche-gauche arrangement of the χ1-χ3-χ1' dihedral angles, with an estimated conformational energy of 2.5 to 5.0 kilocalories per mole above the global minimum [22] [25]. Alternative conformations, including anti arrangements, show higher energies with barriers of 8 to 15 kilocalories per mole for interconversion [21] [22].
The empirical dihedral strain energy equation developed for disulfide bonds has been applied to mercaptopurine disulfide conformations [22] [25]. The calculated strain energies typically range from 5 to 20 kilojoules per mole for preferred conformations, indicating low to moderate structural strain [25]. High-energy conformations with strain energies exceeding 40 kilojoules per mole are rarely sampled in equilibrium simulations but may be accessible under external stress conditions [24].
Molecular Dynamics simulations in explicit water and various organic solvents reveal significant environmental effects on mercaptopurine disulfide conformation and dynamics [26] [23]. In aqueous solution, the compound adopts more compact conformations due to hydrophobic interactions between the purine rings, with the disulfide bridge serving as a flexible linker [23].
The radial distribution function analysis shows specific solvation patterns around different molecular regions [26] [23]. Water molecules preferentially solvate the nitrogen atoms of the purine rings and avoid the hydrophobic regions of the disulfide bridge [23]. This solvation pattern influences the conformational preferences and may affect the biological activity of the compound [26].
Temperature effects on molecular dynamics have been investigated through variable-temperature simulations [26] [23]. Increased temperature leads to enhanced conformational sampling and occasional transitions between different disulfide conformations. The activation energies for conformational transitions range from 12 to 18 kilocalories per mole, suggesting that significant conformational changes occur on microsecond to millisecond timescales [15] [18].